molecular formula C5H2Cl2F3N B6300936 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile CAS No. 1858242-58-6

1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile

Cat. No.: B6300936
CAS No.: 1858242-58-6
M. Wt: 203.97 g/mol
InChI Key: HKVSTWGCCFPXCZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile is a chemical compound with the molecular formula C5H2Cl2F3N. It is a member of the cyclobutane family, characterized by a four-membered ring structure. This compound is notable for its unique combination of chlorine, fluorine, and nitrile functional groups, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,2-trichloro-2,3,3-trifluorocyclobutane with a nitrile source under anhydrous conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation, particularly at the nitrile group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or nitrile oxides.

Scientific Research Applications

1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals with fluorinated motifs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which stabilize intermediates and transition states. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent binding.

Comparison with Similar Compounds

Similar Compounds

    1,1,2-Trichloro-2,3,3-trifluorocyclobutane: Similar in structure but lacks the nitrile group.

    1,4-Dichloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group but has a benzene ring instead of a cyclobutane ring.

Uniqueness

1,2-Dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile is unique due to the presence of both chlorine and fluorine atoms on a cyclobutane ring, combined with a nitrile group

Properties

IUPAC Name

1,2-dichloro-2,3,3-trifluorocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F3N/c6-3(2-11)1-4(8,9)5(3,7)10/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVSTWGCCFPXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)Cl)(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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